molecular formula C9H14N4O2 B14452294 Imidazole, 4-(4-methylpiperidino)-5-nitro- CAS No. 73941-34-1

Imidazole, 4-(4-methylpiperidino)-5-nitro-

Cat. No.: B14452294
CAS No.: 73941-34-1
M. Wt: 210.23 g/mol
InChI Key: XOKFAXKYFQPESM-UHFFFAOYSA-N
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Description

Imidazole, 4-(4-methylpiperidino)-5-nitro- is a heterocyclic compound that features an imidazole ring substituted with a 4-methylpiperidino group and a nitro group at the 5-position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves multicomponent reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . For the specific synthesis of Imidazole, 4-(4-methylpiperidino)-5-nitro-, a similar multicomponent reaction can be employed, where the appropriate substituted aldehyde and amine are used.

Industrial Production Methods

Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yields. For instance, a Schiff’s base complex nickel catalyst (Ni-C) enables a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate . This method can be adapted for the production of Imidazole, 4-(4-methylpiperidino)-5-nitro- by selecting the appropriate starting materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazole, 4-(4-methylpiperidino)-5-nitro- is unique due to the presence of both the 4-methylpiperidino and nitro groups, which confer specific chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, while the 4-methylpiperidino group can enhance the compound’s interaction with biological targets .

Properties

CAS No.

73941-34-1

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-methyl-1-(5-nitro-1H-imidazol-4-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-7-2-4-12(5-3-7)8-9(13(14)15)11-6-10-8/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

XOKFAXKYFQPESM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(NC=N2)[N+](=O)[O-]

Origin of Product

United States

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